(E/Z)-Zotiraciclib (hydrochloride)
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Overview
Description
(E/Z)-Zotiraciclib (hydrochloride) is a small molecule inhibitor known for its potential therapeutic applications, particularly in the treatment of various cancers. It functions by inhibiting specific kinases involved in cell cycle regulation and proliferation, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Zotiraciclib (hydrochloride) involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of (E/Z)-Zotiraciclib (hydrochloride) typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The process is scaled up in batch reactors, ensuring consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Zotiraciclib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the fine-tuning of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
(E/Z)-Zotiraciclib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular proliferation.
Medicine: Explored as a potential therapeutic agent for various cancers, including glioblastoma and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(E/Z)-Zotiraciclib (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely on dysregulated CDK activity for uncontrolled proliferation.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer therapy.
Ribociclib: Similar to Palbociclib, it targets CDK4/6 and is used in combination with other therapies.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity compared to Palbociclib and Ribociclib.
Uniqueness
(E/Z)-Zotiraciclib (hydrochloride) is unique due to its dual inhibition of CDKs and other kinases involved in cancer progression. This broad-spectrum activity enhances its therapeutic potential and distinguishes it from other CDK inhibitors that primarily target CDK4/6.
Properties
Molecular Formula |
C23H25ClN4O |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride |
InChI |
InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2+; |
InChI Key |
YPVRSANPCYTWDF-SQQVDAMQSA-N |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Origin of Product |
United States |
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